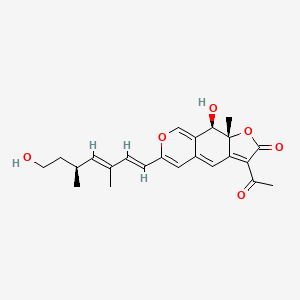

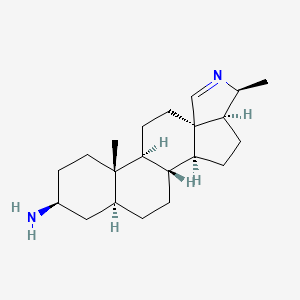

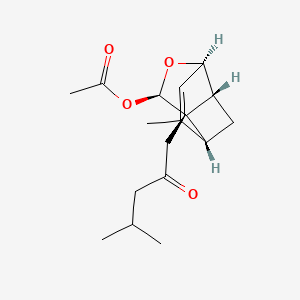

Gymnoascolid A

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Gymnoascolide A hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie und Medizin: Es zeigt eine signifikante inhibitorische Aktivität gegen Enzyme wie α-Glucosidase und Proteintyrosinphosphatase 1B, was es zu einem möglichen Kandidaten für die Behandlung von Diabetes macht.

5. Wirkmechanismus

Gymnoascolide A entfaltet seine Wirkungen hauptsächlich durch Enzyminhibition. Es wirkt als Mischtyp-Inhibitor von α-Glucosidase, der an eine allosterische Stelle am Enzym bindet . Diese Inhibition reduziert den postprandialen Anstieg des Blutzuckerspiegels, was für die Behandlung von Diabetes von Vorteil ist . Darüber hinaus hemmt es Proteintyrosinphosphatase 1B, einen negativen Modulator der Insulinsignalisierung, wodurch die Insulinsensitivität verbessert wird .

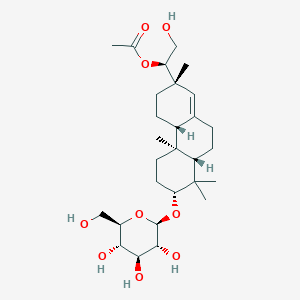

Ähnliche Verbindungen:

Gymnoascolide B und C: Dies sind aromatische Butenolide, die aus der gleichen Pilzart isoliert wurden und ähnliche strukturelle Merkmale aufweisen.

Xanthone (Sydowinin A und B): Diese Verbindungen zeigen ebenfalls enzymhemmende Aktivitäten, unterscheiden sich aber in ihren Kernstrukturen und spezifischen biologischen Wirkungen.

Einzigartigkeit: Gymnoascolide A ist einzigartig aufgrund seiner dualen inhibitorischen Aktivität gegen sowohl α-Glucosidase als auch Proteintyrosinphosphatase 1B, die wichtige Ziele für die Diabetesbehandlung sind . Seine vasodilatorischen Eigenschaften unterscheiden es weiter von anderen ähnlichen Verbindungen .

Wirkmechanismus

Gymnoascolide A exerts its effects primarily through enzyme inhibition. It acts as a mixed-type inhibitor of α-glucosidase, binding to an allosteric site on the enzyme . This inhibition reduces the postprandial peak in blood glucose levels, which is beneficial for managing diabetes . Additionally, it inhibits protein tyrosine phosphatase 1B, a negative modulator of insulin signaling, thereby enhancing insulin sensitivity .

Similar Compounds:

Gymnoascolide B and C: These are aromatic butenolides isolated from the same fungal species and share similar structural features.

Xanthones (Sydowinin A and B): These compounds also exhibit enzyme inhibitory activities but differ in their core structures and specific biological effects.

Uniqueness: Gymnoascolide A is unique due to its dual inhibitory activity against both α-glucosidase and protein tyrosine phosphatase 1B, which are critical targets for diabetes management . Its vasodilatory properties further distinguish it from other similar compounds .

Biochemische Analyse

Biochemical Properties

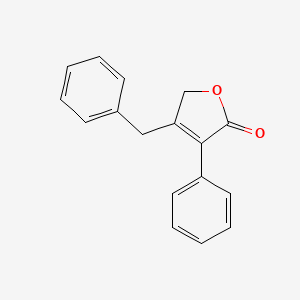

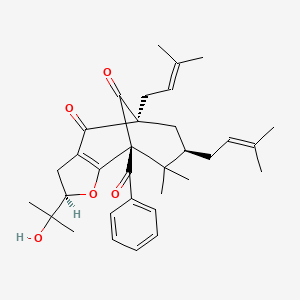

4-benzyl-3-phenyl-5H-furan-2-one plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in vasodilation. This compound has been shown to inhibit calcium-induced vasoconstriction in aortic rings, suggesting that it interacts with calcium channels or related proteins

Cellular Effects

The effects of 4-benzyl-3-phenyl-5H-furan-2-one on various cell types and cellular processes are profound. In vascular smooth muscle cells, this compound induces relaxation by inhibiting calcium influx, which is crucial for muscle contraction . This inhibition likely affects cell signaling pathways that rely on calcium as a secondary messenger. Furthermore, 4-benzyl-3-phenyl-5H-furan-2-one may influence gene expression related to vascular function, although specific genes and pathways have yet to be identified.

Molecular Mechanism

At the molecular level, 4-benzyl-3-phenyl-5H-furan-2-one exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, the compound prevents calcium ions from entering the cells, thereby reducing muscle contraction and promoting vasodilation . This mechanism is crucial for its role as a vasodilator and highlights the potential therapeutic applications of 4-benzyl-3-phenyl-5H-furan-2-one in conditions characterized by excessive vasoconstriction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-benzyl-3-phenyl-5H-furan-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light or heat. Long-term studies have shown that 4-benzyl-3-phenyl-5H-furan-2-one can maintain its vasodilatory effects over extended periods, although its potency may diminish due to gradual degradation . These findings underscore the importance of proper storage and handling to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 4-benzyl-3-phenyl-5H-furan-2-one vary with different dosages in animal models. At low doses, the compound effectively induces vasodilation without significant adverse effects. At higher doses, 4-benzyl-3-phenyl-5H-furan-2-one may cause toxicity, including hypotension and potential damage to vascular tissues . These dosage-dependent effects highlight the need for careful dose optimization in potential therapeutic applications.

Metabolic Pathways

4-benzyl-3-phenyl-5H-furan-2-one is involved in metabolic pathways related to its biotransformation and elimination. The compound is likely metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into more water-soluble metabolites for excretion . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, 4-benzyl-3-phenyl-5H-furan-2-one is transported and distributed through passive diffusion and possibly active transport mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Its distribution within the body is influenced by factors such as lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-benzyl-3-phenyl-5H-furan-2-one is critical for its activity and function. The compound is likely localized in the cytoplasm and may accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with calcium channels and other target proteins . Post-translational modifications or targeting signals may direct 4-benzyl-3-phenyl-5H-furan-2-one to these compartments, enhancing its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gymnoascolide A can be synthesized using chemoselective S(N)2’ coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate, followed by chemoselective allylic substitution of bromide in 3-(bromomethyl)-4-phenylfuran-2,5-dione with phenylmagnesium bromide .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gymnoascolide A unterliegt verschiedenen chemischen Reaktionen, darunter Reduktions- und Substitutionsreaktionen . Zum Beispiel kann es mit Palladium auf Kohlenstoff reduziert werden, um ein Gemisch aus Enantiomeren zu ergeben .

Häufige Reagenzien und Bedingungen:

Reduktion: Palladium auf Kohlenstoff (Pd/C) wird als Katalysator für Reduktionsreaktionen verwendet.

Substitution: Phenylmagnesiumbromid wird für die chemoselektive Allylsubstitution verwendet.

Hauptprodukte:

Eigenschaften

IUPAC Name |

3-benzyl-4-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTHRDSFKNSBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

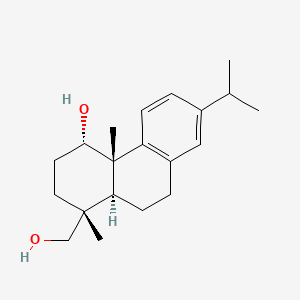

Feasible Synthetic Routes

Q1: What are the known biological activities of Gymnoascolide A?

A1: Gymnoascolide A has been identified as a potential antifungal agent. [] Additionally, research indicates it displays inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. [] This suggests potential applications in managing conditions like diabetes.

Q2: From what natural sources can Gymnoascolide A be obtained?

A2: Gymnoascolide A was first isolated from the Australian soil ascomycete Gymnoascus reessii. [] It has also been found in other fungal species, including Malbranchea filamentosa [, ] and Nigrospora sphaerica. [] Interestingly, Nigrospora sphaerica was identified as a marine source of this compound, marking its first isolation from a marine environment. []

Q3: Are there any reported synthetic routes for Gymnoascolide A?

A3: Yes, several synthetic approaches for Gymnoascolide A have been developed. Key reactions include chemoselective SN2' coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate and chemoselective allylic substitution of bromide in 3-(bromomethyl)-4-phenylfuran-2,5-dione with phenylmagnesium bromide. [, ] Regioselective N-Selectride-induced reduction of 3-benzyl-4-phenylfuran-2,5-dione is another crucial step in its synthesis. []

Q4: Can the structure of Gymnoascolide A be modified to potentially enhance its biological activity?

A4: Research suggests that structural modifications of Gymnoascolide A can influence its activity. For instance, reduction of Gymnoascolide A with Pd/C yields a mixture of enantiomers that demonstrate similar α-glucosidase inhibitory activity but might possess improved drug-likeness properties. [] This indicates that exploring structural analogs could lead to the discovery of derivatives with enhanced potency or a better pharmacological profile.

Q5: What analytical techniques are commonly employed for the characterization and quantification of Gymnoascolide A?

A5: Various spectroscopic methods are crucial for the structural elucidation of Gymnoascolide A. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] For purification and isolation purposes, techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed. []

Q6: Have any studies investigated the mechanism of action of Gymnoascolide A against α-glucosidase?

A6: Yes, kinetic studies indicate that Gymnoascolide A acts as a mixed-type inhibitor of α-glucosidase. [] Furthermore, docking analysis suggests that it might bind to an allosteric site on the enzyme, rather than directly competing with the substrate binding site. [] This allosteric mode of inhibition could be advantageous in drug development due to its potential for higher selectivity and lower risk of adverse effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)